3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The development of synthetic methodologies for derivatives of pyrrolidin-2-ones showcases the chemical versatility of the core structure similar to 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid. For instance, Mironiuk-Puchalska et al. (2008) synthesized N-hydroxypyrrolidin-2-one derivatives through a series of reactions involving the reduction of nitro-l,3-dioxane derivatives and subsequent acetylation and cyclization processes, highlighting the compound's utility in generating novel cyclic compounds (Mironiuk-Puchalska, Ewa et al., 2008). This research exemplifies the compound's role in facilitating complex organic synthesis.
Applications in Material Science
In the field of material science, Trejo-Machin et al. (2017) explored phloretic acid, a compound structurally related to the target molecule, for the synthesis of polybenzoxazine, indicating the potential of derivatives of 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid in creating advanced materials with specific thermal and thermo-mechanical properties suitable for diverse applications (Trejo-Machin, Acerina et al., 2017).
Pharmaceutical Development
In pharmaceutical research, derivatives similar to 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid have been explored for their therapeutic potentials. For instance, Hutchinson et al. (2003) discussed the synthesis and evaluation of a potent antagonist for the prevention and treatment of osteoporosis, showcasing the compound's relevance in developing new therapeutic agents (Hutchinson, J. et al., 2003).
Organic Chemistry and Catalysis
The work by Brem et al. (2010) on the enzyme-catalyzed synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic substrates demonstrates the compound's application in producing enantiomerically enriched acids, highlighting its importance in asymmetric synthesis and catalysis (Brem, J. et al., 2010).
properties
IUPAC Name |
3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-14-8-6-10(5-7(8)11)4-3-9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZYTIFJUZFGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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